molecular formula C20H22N2O4 B6111623 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(2-methoxyphenyl)piperazine

1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(2-methoxyphenyl)piperazine

Cat. No. B6111623
M. Wt: 354.4 g/mol
InChI Key: DVFUTILETLSHAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(2-methoxyphenyl)piperazine, also known as BRL 15572, is a novel compound that has been synthesized for scientific research applications. It belongs to the class of piperazine derivatives and has been found to possess a unique mechanism of action that makes it a potential candidate for various research studies.

Mechanism of Action

1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(2-methoxyphenyl)piperazine 15572 exerts its pharmacological effects through its high affinity for the serotonin 5-HT1A receptor. It acts as a partial agonist at this receptor, which results in the modulation of neurotransmitter release and subsequent changes in neuronal activity. 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(2-methoxyphenyl)piperazine 15572 has also been found to modulate the activity of other receptors, including the dopamine D2 receptor and the alpha-2 adrenergic receptor.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(2-methoxyphenyl)piperazine 15572 has been found to exert various biochemical and physiological effects, including the modulation of neurotransmitter release, changes in neuronal activity, and alterations in behavior. It has been shown to reduce anxiety-like behaviors in animal models and to improve cognitive function in various memory tasks. 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(2-methoxyphenyl)piperazine 15572 has also been found to possess neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(2-methoxyphenyl)piperazine 15572 possesses several advantages for laboratory experiments, including its high purity, stability, and specificity. It has been extensively characterized through various analytical techniques, which make it a reliable compound for scientific research applications. However, 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(2-methoxyphenyl)piperazine 15572 also possesses certain limitations, including its high cost and limited availability.

Future Directions

1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(2-methoxyphenyl)piperazine 15572 has several potential future directions for scientific research applications. It could be further studied for its potential applications in the treatment of various psychiatric disorders and neurodegenerative diseases. It could also be used as a tool compound for the study of neurotransmitter release and neuronal activity. Further studies could also be conducted to optimize the synthesis method of 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(2-methoxyphenyl)piperazine 15572 and to explore its potential applications in other research fields.

Synthesis Methods

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(2-methoxyphenyl)piperazine 15572 involves the reaction of 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine with 2-methoxyphenylboronic acid in the presence of a palladium catalyst. This reaction yields the desired product, 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(2-methoxyphenyl)piperazine 15572, in good yield and purity. The synthesis method has been optimized and validated through various analytical techniques, including NMR spectroscopy, HPLC, and mass spectrometry.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(2-methoxyphenyl)piperazine 15572 has been extensively studied for its potential applications in various scientific research fields. It has been found to possess a high affinity for the serotonin 5-HT1A receptor, which makes it a potential candidate for the treatment of various psychiatric disorders, including anxiety, depression, and schizophrenia. 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(2-methoxyphenyl)piperazine 15572 has also been studied for its potential applications in the field of neuropharmacology, where it has been found to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-24-17-5-3-2-4-16(17)21-8-10-22(11-9-21)20(23)15-6-7-18-19(14-15)26-13-12-25-18/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFUTILETLSHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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